ELN318463 racemate

Description

Properties

IUPAC Name |

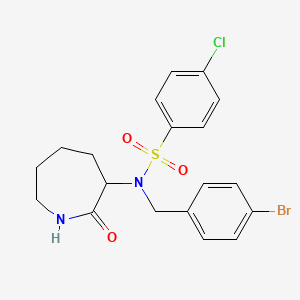

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJYACFOQWRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ELN318463 Racemate: A Technical Guide to a Selective Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN318463 is a potent, orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. Specifically, it is the racemate of the active compound and has demonstrated significant selectivity for the presenilin-1 (PS1) subunit of the gamma-secretase complex and for the inhibition of amyloid-beta (Aβ) production over Notch signaling. This technical guide provides a comprehensive overview of ELN318463, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for ELN318463.

Table 1: In Vitro Potency and Selectivity of ELN318463

| Parameter | Value | Description |

| PS1 EC50 | 12 nM[1][2][3][4] | 50% effective concentration for inhibition of PS1-comprised γ-secretase. |

| PS2 EC50 | 656 nM[1][2][3][4] | 50% effective concentration for inhibition of PS2-comprised γ-secretase. |

| PS1 Selectivity | 51-fold[1][2][3][4] | Ratio of PS2 EC50 to PS1 EC50. |

| Aβ vs. Notch Selectivity | 75- to 120-fold[1][5][6][7] | Selectivity for inhibiting Aβ production compared with Notch signaling in cellular assays. |

| Active Site Displacement (ED50) | 23 μM[5] | Concentration required to displace an active site-directed inhibitor in the presence of substrate. |

Table 2: In Vivo Brain Concentrations of ELN318463 in Mice

| Animal Model | Oral Dose | Brain Concentration (FVB) | Brain Concentration (PDAPP) |

| FVB & PDAPP Mice | 30 mg/kg[1][2][4][5] | 0.754 μM[1][2][4][5] | 0.69 μM[1][2][4][5] |

| FVB & PDAPP Mice | 100 mg/kg[1][2][4][5] | 2.7 μM[1][2][4][5] | 1.87 μM[1][2][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments involving ELN318463 are outlined below.

In Vitro Gamma-Secretase Activity Assay

This assay is designed to measure the potency of inhibitors against the gamma-secretase complex.

-

Cell Line and Lysate Preparation:

-

HEK293 cells stably expressing human APP695 are cultured and harvested.

-

Cells are lysed in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize membrane proteins, including the gamma-secretase complex.

-

The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

The cell lysate is incubated with a specific gamma-secretase substrate. This is typically a recombinant protein fragment corresponding to the C-terminal 99 amino acids of APP (C99).

-

The reaction is carried out in a buffered solution at 37°C for a defined period (e.g., 1-4 hours).

-

Test compounds, such as ELN318463, are added at various concentrations to determine their inhibitory effect.

-

-

Aβ Quantification:

-

The reaction is stopped, and the amount of Aβ40 and Aβ42 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Separate ELISAs are used for Aβ40 and Aβ42, employing antibodies specific to the C-terminus of each peptide.

-

-

Data Analysis:

-

The concentration of Aβ produced in the presence of the inhibitor is compared to the vehicle control.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for Aβ Production and Notch Signaling

This assay simultaneously evaluates the effect of a compound on both Aβ production and Notch signaling in a cellular context.

-

Cell Lines and Culture:

-

A human neuroglioma cell line (e.g., H4) is engineered to stably express a constitutively active form of the Notch receptor (NΔE).

-

These cells endogenously express APP.

-

-

Compound Treatment:

-

Cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., ELN318463) or vehicle for a specified time (e.g., 24 hours).

-

-

Analysis of Aβ Production:

-

The conditioned medium from the treated cells is collected.

-

The levels of secreted Aβ40 are quantified by a specific ELISA, as described in the previous protocol.

-

-

Analysis of Notch Signaling:

-

Cell lysates are prepared from the treated cells.

-

The activity of the Notch signaling pathway is assessed by measuring the levels of the Notch intracellular domain (NICD), the cleavage product of NΔE by gamma-secretase. This is typically done by Western blotting using an antibody specific to the C-terminus of Notch1.

-

Alternatively, a reporter gene assay can be used where the expression of a reporter protein (e.g., luciferase) is under the control of a Notch-responsive promoter.

-

-

Data Analysis:

-

Dose-response curves are generated for the inhibition of both Aβ production and Notch signaling.

-

IC50 values for each pathway are calculated to determine the compound's selectivity.

-

In Vivo Assessment of Brain Aβ Reduction in PDAPP Mice

This protocol details the methodology for evaluating the efficacy of gamma-secretase inhibitors in a transgenic mouse model of Alzheimer's disease.

-

Animal Model:

-

PDAPP transgenic mice, which overexpress a mutant form of human APP, are used. These mice develop age-dependent amyloid plaque pathology.

-

Age-matched, non-transgenic FVB mice are used as controls.

-

-

Compound Administration:

-

ELN318463 is formulated in a suitable vehicle for oral administration (e.g., gavage).

-

Mice receive a single oral dose of the compound at various concentrations (e.g., 30 mg/kg, 100 mg/kg).

-

-

Brain Tissue Collection and Processing:

-

At a predetermined time point after dosing (e.g., 3-6 hours), the mice are euthanized.

-

The brains are rapidly harvested and dissected. One hemisphere is typically used for Aβ analysis and the other for determining compound concentration.

-

The brain tissue for Aβ analysis is homogenized in a guanidine hydrochloride solution to extract both soluble and insoluble Aβ species.

-

-

Quantification of Brain Aβ and Compound Levels:

-

The levels of Aβ40 and Aβ42 in the brain homogenates are measured by specific ELISAs.

-

The concentration of the test compound in the brain tissue is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The percentage reduction in brain Aβ levels in the treated mice is calculated relative to the vehicle-treated control group.

-

The relationship between brain compound concentration and Aβ reduction is analyzed to establish a pharmacokinetic/pharmacodynamic (PK/PD) model.

-

Visualizations

The following diagrams illustrate key concepts related to gamma-secretase inhibition by ELN318463.

Caption: Gamma-secretase signaling pathway and the inhibitory action of ELN318463.

Caption: A typical experimental workflow for evaluating a gamma-secretase inhibitor.

Caption: Logical relationship of ELN318463 racemate to its enantiomers and target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of γ-Secretase Activation and Substrate Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Aβ antibody treatment promotes the rapid recovery of amyloid-associated neuritic dystrophy in PDAPP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute targeting of pre-amyloid seeds in transgenic mice reduces Alzheimer-like pathology later in life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

Unraveling ELN318463 Racemate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of ELN318463 racemate, a significant molecule in the landscape of neurodegenerative disease research. As a selective inhibitor of the amyloid precursor protein (APP) selective γ-secretase, ELN318463 holds potential in the therapeutic exploration for Alzheimer's disease. This document details the scientific background, a plausible synthetic pathway, and the mechanism of action of this compound.

Introduction to ELN318463 and its Target: γ-Secretase

ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex crucial in the processing of the amyloid precursor protein (APP). The racemate of ELN318463, identified by the CAS number 851599-82-1, is the non-chiral mixture of its stereoisomers. The core of its therapeutic interest lies in its ability to modulate the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.

The γ-secretase complex is responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths. An imbalance in this process, particularly the overproduction of the aggregation-prone Aβ42 peptide, is considered a key initiating event in the pathogenesis of Alzheimer's disease. By selectively inhibiting the APP-processing activity of γ-secretase, ELN318463 aims to reduce the formation of these neurotoxic peptides.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | N-[(4-bromophenyl)methyl]-4-chloro-N-(hexahydro-2-oxo-1H-azepin-3-yl)benzenesulfonamide |

| CAS Number | 851599-82-1 |

| Molecular Formula | C₁₉H₂₀BrClN₂O₃S |

| Molecular Weight | 471.8 g/mol |

The Amyloid Precursor Protein (APP) Signaling Pathway

The processing of APP is a critical cellular event that can proceed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. ELN318463 intervenes in the latter.

In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 at various positions within the transmembrane domain, releasing the APP intracellular domain (AICD) into the cytoplasm and Aβ peptides of different lengths into the extracellular space. ELN318463 selectively inhibits this latter step, thereby reducing the production of Aβ peptides.

Proposed Synthesis of this compound

While the proprietary, detailed synthesis of ELN318463 is not publicly available, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds. The proposed synthesis involves a multi-step process culminating in the coupling of three key intermediates.

Experimental Protocols

Step 1: Synthesis of 3-Amino-azepan-2-one (Intermediate 1)

A potential route to the key intermediate, racemic 3-amino-azepan-2-one, starts from ε-caprolactam.[1]

-

Nitration: ε-Caprolactam is first treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the α-position, yielding 3-nitro-azepan-2-one.

-

Reduction: The resulting 3-nitro-azepan-2-one is then subjected to catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst under a hydrogen atmosphere) to reduce the nitro group to an amine, affording racemic 3-amino-azepan-2-one.

Step 2: Synthesis of 4-Bromobenzylamine (Intermediate 2)

-

Reductive Amination: 4-Bromobenzaldehyde can be converted to 4-bromobenzylamine via reductive amination. This involves reacting the aldehyde with ammonia in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.

Step 3: Sulfonamide Formation

-

Coupling Reaction: 3-Amino-azepan-2-one (Intermediate 1) is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane). This reaction forms the sulfonamide bond, yielding N-(2-oxoazepan-3-yl)-4-chlorobenzenesulfonamide.

Step 4: N-Alkylation to Yield this compound

-

Final Coupling: The sulfonamide intermediate from Step 3 is then N-alkylated with 4-bromobenzylamine (Intermediate 2). This reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) to facilitate the nucleophilic substitution, yielding the final product, this compound.

It is important to note that the above protocols are illustrative and would require optimization of reaction conditions, purification, and characterization to ensure the desired product is obtained with high purity and yield.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective γ-secretase inhibitors. Its discovery and synthesis provide a valuable platform for further research into the therapeutic potential of modulating APP processing in Alzheimer's disease and other neurological disorders. Future work should focus on the chiral separation of the racemate to evaluate the activity of individual enantiomers, as it is common for one stereoisomer to exhibit greater potency and a more favorable pharmacological profile. Furthermore, in-depth preclinical and clinical studies are necessary to fully elucidate the efficacy, safety, and pharmacokinetic properties of this promising compound.

References

In-Depth Technical Guide: ELN318463 Racemate Selectivity for APP over Notch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemate ELN318463, a selective inhibitor of γ-secretase, focusing on its preferential activity towards Amyloid Precursor Protein (APP) over Notch, a critical aspect for the development of safer Alzheimer's disease therapeutics.

Core Concept: The Selectivity Challenge of γ-Secretase Inhibition

Gamma-secretase is a multi-subunit protease complex that plays a pivotal role in the processing of several type I transmembrane proteins. In the context of Alzheimer's disease, its cleavage of APP is a final step in the generation of amyloid-beta (Aβ) peptides, which are central to disease pathology. Consequently, inhibiting γ-secretase has been a primary therapeutic strategy.

However, γ-secretase also cleaves other substrates, most notably the Notch receptor. The Notch signaling pathway is crucial for a wide range of cellular processes, and its inhibition can lead to significant toxicity. Therefore, the development of γ-secretase inhibitors that selectively target APP processing while sparing Notch signaling is a key objective in the field. ELN318463 has been identified as such a selective inhibitor.

Quantitative Data Summary

The selectivity of ELN318463 for APP over Notch has been quantified in various assays. The following tables summarize the key findings, demonstrating its preferential inhibition of Aβ production.

| In Vitro Enzyme Assay | IC50 (nM) |

| Aβ40 Production (from MBP-APPc125Sw) | 18 |

| NICD Production (from NotchΔE) | >2,000 |

| Selectivity (Notch IC50 / Aβ40 IC50) | >111-fold |

| Cellular Dual-Luciferase Reporter Assay | IC50 (nM) |

| Aβ40 Production | 25 |

| Notch Signaling | 3,000 |

| Selectivity (Notch IC50 / Aβ40 IC50) | 120-fold |

Signaling Pathways

The following diagrams illustrate the canonical processing pathways for APP and Notch, highlighting the cleavage sites for γ-secretase.

Caption: Amyloid Precursor Protein (APP) Processing Pathway.

Caption: Notch Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro γ-Secretase Enzyme Assay

This assay measures the direct inhibitory effect of ELN318463 on the enzymatic activity of γ-secretase using recombinant substrates for both APP and Notch.

1. Enzyme and Substrate Preparation:

-

γ-Secretase: Partially purified from IMR-32 neuroblastoma cell membranes.

-

APP Substrate: A recombinant fusion protein of maltose-binding protein and the C-terminal 125 amino acids of APP containing the Swedish mutation (MBP-APPc125Sw).

-

Notch Substrate: A recombinant fusion protein representing the γ-secretase substrate fragment of Notch (NotchΔE).

2. Assay Procedure:

-

The γ-secretase enzyme preparation is incubated with either the MBP-APPc125Sw or NotchΔE substrate in a suitable buffer system.

-

ELN318463 is added at varying concentrations.

-

The reaction is incubated to allow for enzymatic cleavage.

-

The reaction is stopped, and the products (Aβ40 for the APP substrate and Notch Intracellular Domain [NICD] for the Notch substrate) are quantified.

3. Quantification:

-

Aβ40 is measured using a specific sandwich ELISA.

-

NICD is measured using a specific sandwich ELISA.

Dual-Luciferase Reporter Assay in CHO Cells

This cell-based assay simultaneously measures the effect of ELN318463 on Aβ production and Notch signaling in a cellular context.

1. Cell Line:

-

A Chinese Hamster Ovary (CHO) cell line stably expressing:

-

APP with the Swedish mutation (APPSw).

-

A constitutively active form of the Notch receptor (NotchΔE).

-

A luciferase reporter gene under the control of a Notch-responsive promoter.

-

2. Assay Procedure:

-

The dual-reporter CHO cells are plated and treated with varying concentrations of ELN318463.

-

Cells are incubated to allow for APP and Notch processing and subsequent reporter gene expression.

-

The conditioned media is collected for Aβ40 measurement.

-

The cells are lysed, and luciferase activity is measured.

3. Quantification:

-

Aβ40 in the conditioned media is quantified by ELISA.

-

Luciferase activity in the cell lysate, which is proportional to Notch signaling, is measured using a luminometer.

Competitive Binding Assay

This assay determines whether ELN318463 binds to the active site of γ-secretase.

1. Reagents:

-

Partially purified γ-secretase.

-

A biotinylated analog of the active site-directed γ-secretase inhibitor L-685,458.

-

Streptavidin-coated beads.

2. Assay Procedure:

-

The γ-secretase preparation is incubated with the biotinylated L-685,458 probe in the presence or absence of increasing concentrations of ELN318463.

-

Streptavidin-coated beads are added to capture the biotinylated probe and any bound γ-secretase.

-

The beads are washed, and the bound γ-secretase is eluted.

3. Quantification:

-

The amount of captured γ-secretase is quantified by Western blot analysis for presenilin-1 (PS1), a core component of the complex. A decrease in the amount of captured PS1 in the presence of ELN318463 indicates competitive binding to the active site.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: In Vitro γ-Secretase Enzyme Assay Workflow.

Understanding the Racemic Nature of ELN318463: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 is a potent and selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This technical guide delves into a critical, yet often overlooked, aspect of its chemical profile: its racemic nature. While specific data on the individual enantiomers of ELN318463 are not publicly available, this document will provide a comprehensive overview of the implications of chirality in drug development, using ELN318463 as a case study. We will explore the fundamental concepts of stereoisomerism, the potential for differential pharmacology between enantiomers, and hypothetical experimental workflows for their separation and characterization.

Introduction to ELN318463 and its Racemic Nature

ELN318463, identified by the CAS number 851599-82-1 for its racemic form, is a benzenesulfonamide derivative with the IUPAC name N-[(4-bromophenyl)methyl]-4-chloro-N-(hexahydro-2-oxo-1H-azepin-3-yl)-benzenesulfonamide.[1][2] The chemical structure of ELN318463 contains a single chiral center at the C3 position of the azepan-2-one ring, as indicated by the undefined atom stereocenter count in chemical databases.[1] This means that ELN318463 exists as a pair of non-superimposable mirror images, known as enantiomers. The commercially available and studied form of this compound is a 1:1 mixture of these two enantiomers, referred to as a racemate.

While the racemic mixture of ELN318463 has demonstrated potent inhibition of γ-secretase, it is crucial for drug development professionals to consider the distinct pharmacological profiles that each enantiomer may possess. The interaction of a chiral drug with its biological target, which is also chiral (e.g., enzymes, receptors), is often stereospecific.

Quantitative Data for Racemic ELN318463

The following table summarizes the available quantitative data for the racemic mixture of ELN318463. It is important to note that these values represent the combined activity of both enantiomers.

| Parameter | Value | Reference |

| Molecular Formula | C19H20BrClN2O3S | [1][2] |

| Molecular Weight | 471.80 g/mol | [1][2] |

| CAS Number (Racemate) | 851599-82-1 | [1][2] |

Note: Pharmacological data such as IC50 or EC50 values for the individual enantiomers are not currently available in the public domain.

The Significance of Chirality in Pharmacology

The differential effects of enantiomers can be profound and are a critical consideration in drug development. The two enantiomers of a chiral drug can exhibit:

-

Quantitative Differences: One enantiomer (the eutomer) may be significantly more potent than the other (the distomer).

-

Qualitative Differences: The enantiomers may have different pharmacological activities, with one being therapeutic and the other inactive, or even contributing to off-target effects and toxicity.

-

Pharmacokinetic Differences: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.

A classic example is the tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic. This underscores the importance of studying single enantiomers in drug candidates.

Hypothetical Signaling Pathway and Enantiomer Interaction

The following diagram illustrates the general mechanism of γ-secretase and a hypothetical scenario where the two enantiomers of ELN318463 exhibit differential inhibitory activity.

Caption: Hypothetical interaction of ELN318463 enantiomers with γ-secretase.

Experimental Protocols: A Hypothetical Workflow for Enantiomer Resolution and Evaluation

In the absence of specific published methods for ELN318463, this section outlines a general, hypothetical experimental workflow for the resolution and subsequent pharmacological evaluation of its enantiomers.

Chiral Separation of ELN318463 Enantiomers

Objective: To separate the racemic mixture of ELN318463 into its individual enantiomers.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, would be selected.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be performed to achieve baseline separation of the two enantiomer peaks.

-

Preparative Chromatography: Once optimal conditions are established on an analytical scale, the method would be scaled up to a preparative HPLC system to isolate sufficient quantities of each enantiomer for further studies.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions would be determined using analytical chiral HPLC to ensure high purity (>99%).

Caption: A logical workflow for the chiral separation and evaluation of ELN318463 enantiomers.

Pharmacological Evaluation of Individual Enantiomers

Objective: To determine the inhibitory potency and cellular activity of the individual enantiomers of ELN318463.

Methodology:

-

In Vitro γ-Secretase Inhibition Assay:

-

A cell-free assay using purified γ-secretase enzyme and a synthetic substrate would be employed.

-

Each enantiomer would be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).

-

-

Cell-Based Amyloid-β Production Assay:

-

A cell line overexpressing human amyloid precursor protein (APP) would be treated with varying concentrations of each enantiomer.

-

The levels of Aβ40 and Aβ42 in the cell culture medium would be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The half-maximal effective concentration (EC50) for the reduction of Aβ peptides would be determined for each enantiomer.

-

Conclusion and Future Directions

The designation of ELN318463 as a racemate highlights a critical area for further investigation. While the existing data on the racemic mixture are valuable, a comprehensive understanding of its therapeutic potential and safety profile necessitates the study of its individual enantiomers. The resolution of the racemate and the subsequent pharmacological characterization of each enantiomer are essential steps to:

-

Identify the eutomer responsible for the desired γ-secretase inhibition.

-

Determine if the distomer is inactive, contributes to the therapeutic effect, or has undesirable off-target activities.

-

Potentially develop a single-enantiomer drug with an improved therapeutic index.

This technical guide serves as a framework for researchers and drug development professionals to approach the stereochemical aspects of chiral drug candidates like ELN318463. The principles and hypothetical workflows outlined here provide a roadmap for elucidating the full pharmacological profile of such compounds, ultimately leading to the development of safer and more effective therapeutics.

References

ELN318463 Racemate: A Preclinical Gamma-Secretase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One of the key pathological hallmarks of AD is the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibition of γ-secretase has been a major focus of drug discovery efforts. This technical guide provides a comprehensive overview of the preclinical research on ELN318463 racemate, an amyloid precursor protein-selective γ-secretase inhibitor. This document summarizes its mechanism of action, quantitative preclinical data, and the experimental methodologies employed in its evaluation. Notably, despite extensive investigation, no evidence of this compound advancing into human clinical trials has been identified.

Introduction: The Rationale for Gamma-Secretase Inhibition in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the Aβ42 isoform, is the primary trigger for the pathological cascade in Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neurodegeneration. Gamma-secretase is a multi-protein complex responsible for the final intramembrane cleavage of APP, which liberates the Aβ peptides. Therefore, inhibiting γ-secretase activity presents a direct therapeutic approach to reduce Aβ production and potentially halt or slow the progression of AD.

However, a significant challenge in the development of γ-secretase inhibitors (GSIs) is their on-target toxicity related to the inhibition of other substrates, most notably Notch. The Notch signaling pathway is crucial for cell-fate decisions in various tissues, and its inhibition can lead to severe side effects. This has spurred the development of GSIs with selectivity for APP processing over Notch cleavage. This compound emerged from such efforts as a promising preclinical candidate.

Mechanism of Action of this compound

This compound is the racemic mixture of ELN318463, which functions as a classic, non-covalent inhibitor of the γ-secretase complex. Its mechanism of action is centered on the direct inhibition of the proteolytic activity of γ-secretase, thereby reducing the generation of Aβ peptides from the C-terminal fragments of APP (APP-CTFs).

A key characteristic of ELN318463 is its differential inhibitory activity towards γ-secretase complexes containing different presenilin (PS) paralogs, PS1 and PS2, which form the catalytic core of the enzyme.

Signaling Pathway of APP Processing and Inhibition by ELN318463

Biological Activity of ELN318463 Racemate: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the biological activity of the γ-secretase inhibitor, ELN318463. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

It is important to note that a comprehensive literature search did not yield publicly available data on the separation or differential biological activities of the individual enantiomers of ELN318463. Therefore, this guide will focus on the biological activity of the ELN318463 racemate , as characterized in the scientific literature.

Core Mechanism of Action: Selective γ-Secretase Inhibition

ELN318463 is characterized as an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It demonstrates a classic γ-secretase inhibitor profile, but with a notable selectivity for inhibiting the production of amyloid-β (Aβ) peptides over the cleavage of Notch, a critical signaling protein.[2][3] Furthermore, ELN318463 exhibits differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) versus presenilin-2 (PS2).[1][2]

The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein, which leads to the generation of Aβ peptides, a hallmark of Alzheimer's disease. The complex also cleaves other substrates, most notably Notch, which is crucial for normal cellular signaling. The therapeutic hypothesis for compounds like ELN318463 is to reduce Aβ production without significantly impacting Notch signaling, thereby avoiding potential toxic side effects.

Quantitative Pharmacological Data

The biological activity of the this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| EC50 for PS1-containing γ-secretase | 12 nM | The half maximal effective concentration for inhibiting γ-secretase complexes containing the presenilin-1 subunit.[1][2] |

| EC50 for PS2-containing γ-secretase | 656 nM | The half maximal effective concentration for inhibiting γ-secretase complexes containing the presenilin-2 subunit.[1][2] |

| PS1 vs. PS2 Selectivity | 51-fold | Demonstrates a 51-fold higher potency for inhibiting PS1-containing γ-secretase complexes over PS2-containing complexes.[1][2] |

| Aβ vs. Notch Selectivity | 75- to 120-fold | Exhibits a 75- to 120-fold greater selectivity for inhibiting Aβ production compared to Notch signaling in cellular assays.[3][4] |

Table 2: In Vivo Brain Concentrations of this compound in Mice

| Mouse Strain | Oral Dose | Brain Concentration |

| FVB | 30 mg/kg | 0.754 µM[1][2] |

| PDAPP Transgenic | 30 mg/kg | 0.69 µM[1][2] |

| FVB | 100 mg/kg | 2.7 µM[1][2] |

| PDAPP Transgenic | 100 mg/kg | 1.87 µM[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the biological activity of the this compound.

In Vitro γ-Secretase Inhibition Assay

The potency and selectivity of ELN318463 against different γ-secretase complexes were determined using in vitro assays with enriched enzyme preparations.

-

Enzyme Preparation : Detergent-solubilized γ-secretase enzyme preparations were obtained from IMR-32 neuroblastoma cells through membrane fractionation by ultracentrifugation, followed by lectin affinity chromatography.[3]

-

Substrates : Recombinant substrates were used, including an E. coli expressed MBP-APPc125sw fusion protein for assessing Aβ production and a Notch fusion protein analogous to the APP C99 fragment for evaluating Notch cleavage.[3]

-

Assay Conditions : The enzyme preparation was incubated with the respective substrates in the presence of varying concentrations of ELN318463.

-

Detection : The cleavage products (Aβ peptides and the Notch intracellular domain) were quantified to determine the inhibitory activity of the compound.

Dual Assay for Simultaneous Aβ and Notch Inhibition in Cells

To assess the selectivity of ELN318463 in a cellular context, a dual-assay cell line was developed.[3]

-

Cell Line Development : A Chinese Hamster Ovary (CHO) cell line was engineered to stably express:

-

APPSw (the Swedish mutation of APP), which leads to high levels of Aβ secretion.

-

A Notch substrate lacking the ectodomain.

-

A Notch-responsive Luciferase reporter gene.

-

-

Experimental Workflow :

-

The engineered CHO cells are cultured and treated with varying concentrations of ELN318463.

-

After an incubation period, the conditioned media is collected to measure the levels of secreted Aβ peptides (typically by ELISA).

-

The cells are lysed, and the luciferase activity is measured as a readout for Notch signaling.

-

-

Data Analysis : By comparing the inhibition of Aβ production with the inhibition of luciferase activity, the selectivity of the compound for APP processing over Notch signaling can be determined.

In Vivo Studies in Mouse Models

The effect of ELN318463 on brain Aβ levels was assessed in both wild-type and transgenic mouse models of Alzheimer's disease.

-

Animal Models : Studies utilized wild-type FVB mice and the PDAPP transgenic mouse model, which overexpresses a mutant form of human APP.[1][2]

-

Drug Administration : ELN318463 was administered orally at doses of 30 mg/kg or 100 mg/kg.[1][2]

-

Endpoint Measurement : After a specified time, the mice were euthanized, and their brains were harvested to measure the levels of Aβ peptides. This allowed for the assessment of the compound's ability to reduce brain Aβ in vivo.

-

Discordant Efficacy : It was noted that ELN318463 demonstrated discordant efficacy in reducing brain Aβ between the PDAPP and wild-type FVB mice, a phenomenon not observed with a related compound, ELN475516.[2][3]

Visualizing the Notch Signaling Pathway

To better understand the importance of ELN318463's selectivity, it is helpful to visualize the canonical Notch signaling pathway, which is essential for cell-to-cell communication and development. Inhibition of this pathway is associated with toxicity.

Conclusion

The available scientific literature characterizes ELN318463 as a potent, APP-selective γ-secretase inhibitor when studied as a racemate. It demonstrates significant selectivity for inhibiting Aβ production over Notch signaling in cellular assays and shows a preference for PS1-containing γ-secretase complexes. In vivo studies have confirmed its ability to reduce brain Aβ levels in mice. However, a notable observation is the discordant efficacy between wild-type and transgenic mouse models, which suggests that inhibitor potency should be validated across different models. The lack of public data on the individual enantiomers of ELN318463 means that the differential contribution of each stereoisomer to the observed biological activity remains an open question.

References

The Differential Effect of ELN318463 Racemate on Presenilin 1 and Presenilin 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 is a potent, selective inhibitor of γ-secretase, with a notable differential effect on complexes containing presenilin 1 (PS1) versus presenilin 2 (PS2). This technical guide provides an in-depth overview of the pharmacological properties of ELN318463 racemate, focusing on its interaction with PS1 and PS2. This document summarizes the quantitative data on its inhibitory activity, details the experimental methodologies for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to ELN318463 and γ-Secretase

Gamma-secretase is an intramembrane protease complex essential for the processing of numerous type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. The catalytic core of the γ-secretase complex is composed of a presenilin (PS) protein, either presenilin 1 (PS1) or presenilin 2 (PS2). The cleavage of APP by γ-secretase is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It exhibits a significant selectivity for γ-secretase complexes containing PS1 over those containing PS2. This selectivity profile presents a potential therapeutic advantage by targeting the major Aβ-producing enzyme complex while potentially sparing other physiological functions mediated by PS2-containing γ-secretase.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound on PS1- and PS2-containing γ-secretase complexes has been quantified, demonstrating its potent and selective nature.

| Target | EC50 (nM) | Selectivity (PS2/PS1) | Reference |

| Presenilin 1 (PS1) γ-secretase | 12 | 51-fold | [1][2] |

| Presenilin 2 (PS2) γ-secretase | 656 | [1][2] |

Experimental Protocols

The following sections describe the key experimental methodologies used to characterize the pharmacological effects of this compound. These protocols are based on established methods for evaluating γ-secretase inhibitors.

Cell-Based γ-Secretase Activity Assay for PS1 and PS2 Selectivity

This assay is designed to determine the potency and selectivity of compounds against PS1- and PS2-containing γ-secretase complexes in a cellular context.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of Aβ production by PS1- and PS2-containing γ-secretase.

Cell Lines:

-

Mouse embryonic fibroblast (MEF) cells deficient for Psen1 and Psen2 genes (Psen1/2-/-) are used as a null background.

-

These MEF cells are then stably transfected to express either human PS1 or human PS2, along with the other essential γ-secretase subunits (APH1, PEN-2, and Nicastrin) and a human APP-C99-GFP reporter. This creates distinct cell lines exclusively expressing either PS1- or PS2-containing γ-secretase complexes.[3]

Procedure:

-

Cell Plating: Seed the engineered MEF cell lines into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for a defined period (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

Conditioned Media Collection: After incubation, collect the conditioned media from each well for Aβ analysis.

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned media using a specific sandwich enzyme-linked immunosorbent assay (ELISA) (see Protocol 3.2).

-

Data Analysis: Plot the Aβ concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each cell line (PS1 and PS2).

Amyloid-Beta (Aβ) Sandwich ELISA Protocol

This protocol outlines a standard ELISA procedure for the quantification of Aβ peptides in cell culture supernatants.

Objective: To quantify the amount of Aβ40 and Aβ42 produced by cells.

Materials:

-

Capture Antibody: Monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Detection Antibody: Biotinylated monoclonal antibody specific for the N-terminus of human Aβ.

-

Standard: Synthetic human Aβ40 and Aβ42 peptides of known concentration.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H2SO4).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Assay Buffer (e.g., PBS with 1% BSA).

Procedure:

-

Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Substrate Reaction: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Add stop solution to each well to quench the reaction.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to calculate the concentration of Aβ in the samples.

Visualizations

Signaling Pathway Diagram

Caption: γ-Secretase cleavage of APP and its inhibition by ELN318463.

Experimental Workflow Diagram

Caption: Workflow for determining the cellular potency and selectivity of ELN318463.

Conclusion

This compound is a potent and highly selective inhibitor of PS1-containing γ-secretase complexes. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the field of Alzheimer's disease and γ-secretase biology. The significant selectivity of ELN318463 for PS1 over PS2 underscores its potential as a valuable research tool and a lead compound for the development of next-generation Alzheimer's therapeutics with an improved safety profile. Further investigation into the in vivo efficacy and safety of this compound is warranted.

References

Foundational Research on APP Selective Gamma-Secretase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The processing of Amyloid Precursor Protein (APP) by γ-secretase is a critical event in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, γ-secretase has emerged as a primary therapeutic target. However, the clinical development of γ-secretase inhibitors (GSIs) has been hampered by mechanism-based toxicities arising from the inhibition of other essential substrates, most notably Notch. This has driven the pursuit of APP selective γ-secretase inhibitors that can preferentially reduce Aβ production without significantly affecting Notch signaling. This technical guide provides an in-depth overview of the foundational research in this area, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Amyloid and Notch Signaling Pathways

The proteolytic processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[1][2] In the non-amyloidogenic pathway, APP is first cleaved by α-secretase, precluding the formation of the Aβ peptide.[2] The resulting C-terminal fragment (C83) is then cleaved by γ-secretase to produce the non-toxic p3 peptide and the APP intracellular domain (AICD).[2]

Conversely, the amyloidogenic pathway, implicated in Alzheimer's disease, involves the initial cleavage of APP by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and the membrane-bound C-terminal fragment C99.[2] Subsequently, γ-secretase cleaves C99 at various positions to release Aβ peptides of differing lengths, most commonly Aβ40 and the more aggregation-prone Aβ42, along with the AICD.[2][3]

The γ-secretase complex is also responsible for the cleavage of other type I transmembrane proteins, including the Notch receptor.[4] Notch signaling is crucial for cell-fate determination, and its inhibition can lead to severe side effects.[3] This underscores the critical need for inhibitors that are selective for APP processing.

Quantitative Data on APP Selective γ-Secretase Inhibitors

The development of APP selective GSIs has been a major focus of research, leading to the identification of several compounds with varying degrees of selectivity. The following tables summarize key quantitative data for a selection of these inhibitors.

Table 1: In Vitro Potency and Selectivity of γ-Secretase Inhibitors

| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ42 IC50) | Reference |

| Semagacestat | 12.1 | 10.9 | 14.1 | ~1.3 | [2] |

| Avagacestat (BMS-708163) | 0.30 | 0.27 | 52.1 | ~193 | [2][3] |

| Nirogacestat (PF-3084014) | - | 6.2 (cell-free) | 2100 (cell-based) | ~338 | [2][5] |

| LY-411575 | 0.082 (cell-based) | - | 0.39 | ~4.8 | [2] |

| Compound E | 0.24 | 0.37 | 0.32 | ~0.86 | [2] |

| GSI-953 (Begacestat) | 8 (cell-free) | 15 (cellular) | 225 (cellular) | 15 | [3] |

| ELN158762 | 230 | - | >25,000 | >108 | [1] |

| ELN318463 | 110 | - | >25,000 | >227 | [1] |

| ELN475516 | 30 | - | >25,000 | >833 | [1] |

Table 2: Pharmacokinetic Properties of Select γ-Secretase Inhibitors

| Compound | Species | Route | Brain/Plasma Ratio | Key Findings | Reference |

| PF-3084014 | Guinea Pig | SC | - | Dose-dependent reduction in brain, CSF, and plasma Aβ. | [5] |

| PF-06648671 (GSM) | Human | Oral | Brain-penetrable | Reduced Aβ42 and Aβ40 with concomitant increases in Aβ37 and Aβ38 in CSF. | [6][7] |

| LY450139 (Semagacestat) | Mouse | - | 0.07 | Low brain penetration. | [8] |

Key Experimental Protocols

The identification and characterization of APP selective GSIs rely on a suite of specialized assays. Below are detailed methodologies for key experiments cited in foundational research.

In Vitro γ-Secretase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of γ-secretase.

Methodology:

-

Enzyme Preparation: Cell membranes containing the γ-secretase complex are prepared from cell lines such as HEK293 or HeLa.[6][9] The membranes are solubilized using a mild detergent like CHAPSO.[6][10]

-

Substrate: A recombinant C-terminal fragment of APP (e.g., C99 or C100) serves as the substrate.[6][11]

-

Reaction: The solubilized γ-secretase is incubated with the APP substrate at 37°C in a suitable buffer (e.g., sodium citrate, pH 6.4) in the presence of varying concentrations of the test inhibitor.[6]

-

Detection: The reaction is stopped, and the amount of generated Aβ peptide (typically Aβ40) is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][9]

-

Data Analysis: IC50 values are calculated from the dose-response curves.[1]

Cell-Based Dual Assay for Aβ and Notch Inhibition

This assay simultaneously assesses the effect of an inhibitor on both APP and Notch processing in a cellular context.

Methodology:

-

Cell Line Development: A stable cell line (e.g., CHO or HEK293) is engineered to co-express:

-

Treatment: The cells are treated with a range of concentrations of the test inhibitor.[1]

-

Aβ Quantification: The amount of Aβ secreted into the cell culture medium is measured by ELISA.[1]

-

Notch Signaling Quantification: The activity of the reporter gene (e.g., Luciferase) is measured to determine the level of Notch signaling.[1]

-

Data Analysis: IC50 values for both Aβ production and Notch signaling are determined, allowing for the calculation of a selectivity ratio.[1]

Analysis of APP Metabolites

This protocol is used to investigate the broader effects of an inhibitor on the processing of APP.

Methodology:

-

Cell Treatment: Neuronal cells or other suitable cell lines are treated with the inhibitor at concentrations around its ED50.[1]

-

Sample Collection: Both the conditioned media and cell lysates are collected.

-

Aβ Measurement: Secreted Aβ in the media is quantified by ELISA.[1]

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting using antibodies specific for:

Mechanism of Action of APP Selective GSIs

Foundational studies have revealed that GSIs do not act as simple competitive inhibitors. Instead, they appear to stabilize the γ-secretase complex. This stabilization is thought to lock the enzyme in an inhibited conformation.[7] Some APP-selective inhibitors have been shown to displace active site-directed probes only at high concentrations and in the presence of the substrate, suggesting an allosteric or substrate-dependent mechanism of action.[1]

Conclusion and Future Directions

The pursuit of APP selective γ-secretase inhibitors remains a promising strategy for the development of disease-modifying therapies for Alzheimer's disease. The foundational research outlined in this guide has provided critical insights into the mechanisms of action, signaling pathways, and experimental approaches necessary to identify and characterize these compounds. While significant progress has been made, the translation of preclinical findings to clinical success remains a challenge. Future research will likely focus on refining the selectivity of these inhibitors, further elucidating the complex biology of the γ-secretase complex, and developing more predictive preclinical models to better anticipate clinical outcomes. The continued investigation into the nuanced modulation of γ-secretase activity holds the key to unlocking a new generation of safer and more effective treatments for Alzheimer's disease.

References

- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ELN318463 Racemate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the generation of amyloid-beta (Aβ) peptides and the signaling of the Notch receptor.[1] The γ-secretase complex is comprised of four essential subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). ELN318463 demonstrates selectivity for the presenilin-1 (PS1) subunit over the presenilin-2 (PS2) subunit of the γ-secretase complex. It has been shown to be 75- to 120-fold more selective for inhibiting Aβ production compared to Notch signaling in cellular assays.[1] This racemate is a valuable tool for investigating the physiological and pathological roles of γ-secretase in cell-based models of Alzheimer's disease and cancer.

These application notes provide detailed protocols for the use of ELN318463 racemate in cell culture to assess its inhibitory effects on Aβ production and Notch signaling.

Data Presentation

The following table summarizes the quantitative data for γ-secretase inhibitors, including ELN318463, from cell-based assays. This data can be used as a reference for designing experiments with this compound.

| Compound | Cell Line | Assay Type | Target | IC50/EC50 | Selectivity (vs. Notch) | Reference |

| ELN318463 | - | Biochemical Assay | PS1 γ-secretase | 12 nM | 51-fold vs PS2 | Elan Pharmaceuticals |

| ELN318463 | - | Biochemical Assay | PS2 γ-secretase | 656 nM | - | Elan Pharmaceuticals |

| ELN318463 | Cellular Assay | Aβ Production | APP | - | 75- to 120-fold | [1] |

| DAPT | HEK293 | Aβ Production | γ-secretase | 20 nM | - | [2] |

| L-685,458 | SH-SY5Y, Neuro2a, CHO | Aβ Production | γ-secretase | - | - | [3] |

| PF-03084014 | HPB-ALL | Notch Cleavage | γ-secretase | 13.3 nM | - | [4] |

Signaling Pathways

The following diagrams illustrate the γ-secretase signaling pathway and the mechanism of inhibition by compounds like this compound.

Caption: γ-Secretase signaling pathway and inhibition by ELN318463.

Experimental Protocols

The following protocols provide a general framework for assessing the activity of this compound in cell culture. Specific parameters such as cell seeding density and inhibitor concentrations may need to be optimized for different cell lines and experimental conditions.

Experimental Workflow

Caption: Experimental workflow for this compound in cell culture.

Protocol 1: Inhibition of Aβ Production in HEK293 Cells Stably Expressing APP

This protocol describes how to measure the dose-dependent inhibition of Aβ production by this compound in a human embryonic kidney (HEK293) cell line stably expressing the amyloid precursor protein (APP).

Materials:

-

HEK293 cells stably expressing human APP (e.g., HEK293/Human APP (GFP) Stable Cell Line)[5]

-

Complete growth medium (e.g., DMEM with 10% FBS and selection antibiotic)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Aβ40/42 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the HEK293-APP cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 2 x 104 to 5 x 104 cells per well).[6]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Aβ Measurement:

-

After the incubation period, carefully collect the conditioned medium from each well.

-

Centrifuge the conditioned medium to pellet any detached cells and debris.

-

Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to a measure of cell viability (e.g., by performing a parallel MTS or resazurin assay on the cells).

-

Plot the percentage of Aβ inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Assessment of Notch Signaling Inhibition using a Luciferase Reporter Assay

This protocol describes a method to evaluate the effect of this compound on Notch signaling using a cell-based luciferase reporter assay.[7] This assay typically utilizes a cell line stably co-transfected with a Notch receptor construct and a reporter construct where luciferase expression is driven by a promoter containing binding sites for the Notch intracellular domain (NICD) target transcription factor, CSL.

Materials:

-

HEK293 cells stably expressing a Notch receptor (e.g., Notch1ΔE) and a CSL-luciferase reporter construct.

-

Complete growth medium (e.g., DMEM with 10% FBS and selection antibiotics).

-

This compound (stock solution in DMSO).

-

96-well cell culture plates (white, clear-bottom for luminescence measurements).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the Notch reporter cell line into a white, clear-bottom 96-well plate at a density that will allow for optimal growth during the experiment (e.g., 2 x 104 cells per well).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A concentration range up to 100 µM may be necessary to observe significant Notch inhibition, given the compound's selectivity. Include a vehicle control (DMSO).

-

Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.

-

Incubate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability.

-

Plot the percentage of Notch signaling inhibition (decrease in luciferase activity) against the logarithm of the this compound concentration.

-

Calculate the IC50 value for Notch inhibition. This can then be compared to the IC50 for Aβ inhibition to determine the selectivity of the compound.

-

Conclusion

This compound is a valuable research tool for studying the roles of γ-secretase in cellular processes. The protocols outlined in these application notes provide a foundation for characterizing the inhibitory activity and selectivity of this compound in relevant cell-based models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental goals to achieve robust and reproducible results.

References

- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HEK293/Human APP (GFP) Stable Cell Line | ACROBiosystems [fr.acrobiosystems.com]

- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Neuroprotective Effects of Neuroshield-48 Against Amyloid-Beta Induced Toxicity in SH-SY5Y Cells

Disclaimer: The compound "ELN318463 racemate" is not found in publicly available scientific literature. This document presents a representative application note using the hypothetical neuroprotective agent "Neuroshield-48" to demonstrate a dose-response curve and associated protocols in a relevant experimental model.

Abstract

This application note details the dose-dependent neuroprotective effects of a novel compound, Neuroshield-48, against amyloid-beta (Aβ₁₋₄₂) induced toxicity in the human neuroblastoma SH-SY5Y cell line. Differentiated SH-SY5Y cells, a well-established in vitro model for neuronal studies, were treated with Aβ₁₋₄₂ to induce cytotoxicity. The neuroprotective efficacy of Neuroshield-48 was assessed by measuring cell viability using the MTT assay. Our results indicate that Neuroshield-48 exhibits a significant, dose-dependent rescue of SH-SY5Y cells from Aβ₁₋₄₂-mediated cell death. This document provides detailed protocols for cell culture, differentiation, Aβ₁₋₄₂ treatment, and the assessment of neuroprotection, along with a proposed mechanism of action involving the PI3K/Akt signaling pathway.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study the pathological mechanisms of AD and to screen for potential neuroprotective compounds. Upon differentiation, these cells exhibit many characteristics of mature neurons, making them a suitable model for neurotoxicity and neuroprotection studies.[1][2]

Neuroshield-48 is a novel racemic compound under investigation for its potential therapeutic effects in neurodegenerative diseases. This study aims to characterize the dose-response relationship of Neuroshield-48 in protecting differentiated SH-SY5Y cells from Aβ₁₋₄₂-induced toxicity.

Data Presentation

The neuroprotective effect of Neuroshield-48 was quantified by the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. Differentiated SH-SY5Y cells were pre-treated with varying concentrations of Neuroshield-48 for 2 hours before being exposed to 10 µM Aβ₁₋₄₂ for 48 hours.

Table 1: Dose-Response of Neuroshield-48 on SH-SY5Y Cell Viability in the Presence of Aβ₁₋₄₂

| Treatment Group | Neuroshield-48 Concentration (µM) | Aβ₁₋₄₂ (10 µM) | Cell Viability (% of Control) | Standard Deviation |

| Control | 0 | - | 100 | ± 4.5 |

| Aβ₁₋₄₂ alone | 0 | + | 48.2 | ± 3.8 |

| Neuroshield-48 + Aβ₁₋₄₂ | 0.1 | + | 55.7 | ± 4.1 |

| Neuroshield-48 + Aβ₁₋₄₂ | 1 | + | 72.5 | ± 5.2 |

| Neuroshield-48 + Aβ₁₋₄₂ | 5 | + | 85.1 | ± 4.9 |

| Neuroshield-48 + Aβ₁₋₄₂ | 10 | + | 92.3 | ± 3.7 |

| Neuroshield-48 + Aβ₁₋₄₂ | 25 | + | 94.8 | ± 3.1 |

| Neuroshield-48 alone | 25 | - | 98.7 | ± 4.3 |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM/F12 medium supplemented with 1% FBS and 10 µM all-trans-Retinoic Acid (RA) (Differentiation Medium)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation, seed cells at a density of 1 x 10⁵ cells/cm² in culture dishes.

-

After 24 hours, replace the Growth Medium with Differentiation Medium.

-

Incubate the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.

-

On the final day of differentiation, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for 24 hours to induce a more mature neuronal phenotype.

Aβ₁₋₄₂ Preparation and Treatment

Materials:

-

Human Amyloid-beta (1-42) peptide

-

Sterile, ice-cold hexafluoroisopropanol (HFIP)

-

Sterile DMSO

-

Serum-free DMEM/F12 medium

Protocol:

-

To prepare oligomeric Aβ₁₋₄₂, dissolve the peptide in HFIP to a concentration of 1 mM.

-

Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum. Store the resulting peptide film at -80°C.

-

To form oligomers, resuspend the peptide film in sterile DMSO to a concentration of 5 mM.

-

Dilute the Aβ₁₋₄₂ stock to 100 µM in serum-free DMEM/F12 and incubate at 4°C for 24 hours.

-

Further dilute the Aβ₁₋₄₂ oligomer solution to a final working concentration of 10 µM in serum-free DMEM/F12 immediately before adding to the cells.

Neuroshield-48 Treatment and Dose-Response Assay

Materials:

-

Differentiated SH-SY5Y cells in 96-well plates

-

Neuroshield-48 stock solution (10 mM in DMSO)

-

Aβ₁₋₄₂ oligomer solution (10 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed and differentiate SH-SY5Y cells in a 96-well plate.

-

Prepare serial dilutions of Neuroshield-48 in serum-free DMEM/F12 to achieve final concentrations ranging from 0.1 µM to 25 µM.

-

Pre-treat the differentiated cells with the various concentrations of Neuroshield-48 for 2 hours.

-

Following pre-treatment, add the 10 µM Aβ₁₋₄₂ solution to the wells (except for the control and Neuroshield-48 alone groups).

-

Incubate the plate for 48 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Mandatory Visualization

Caption: Experimental workflow for assessing the neuroprotective effects of Neuroshield-48.

Proposed Mechanism of Action: PI3K/Akt Signaling Pathway

Amyloid-beta is known to induce neuronal cell death by inhibiting pro-survival signaling pathways such as the PI3K/Akt pathway.[3][4] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. We hypothesize that Neuroshield-48 exerts its neuroprotective effects by activating the PI3K/Akt signaling cascade.

Caption: Proposed PI3K/Akt signaling pathway activated by Neuroshield-48 for neuroprotection.

Conclusion

The results of this study demonstrate that Neuroshield-48 is a potent neuroprotective agent against Aβ₁₋₄₂-induced toxicity in a neuronal cell model. The dose-dependent increase in cell viability suggests a specific mechanism of action, potentially through the activation of pro-survival signaling pathways such as PI3K/Akt. Further investigation is warranted to elucidate the precise molecular targets of Neuroshield-48 and to evaluate its therapeutic potential in more advanced models of Alzheimer's disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Determining the Optimal Concentration of ELN318463 Racemate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN318463 is a potent and selective inhibitor of γ-secretase, a multi-protein enzyme complex crucial in the pathogenesis of Alzheimer's disease. As a racemate, ELN318463 targets the γ-secretase-mediated cleavage of the amyloid precursor protein (APP), a key step in the production of amyloid-beta (Aβ) peptides that accumulate in the brains of Alzheimer's patients. This document provides detailed application notes and experimental protocols for determining the optimal concentration of ELN318463 racemate for preclinical research, focusing on its inhibitory activity on γ-secretase, its effect on Aβ production, and its selectivity profile against Notch signaling.

Mechanism of Action

ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor. It demonstrates differential inhibition of γ-secretase complexes containing presenilin 1 (PS1) and presenilin 2 (PS2). The primary mechanism involves the modulation of γ-secretase activity to reduce the production of Aβ peptides, particularly the more aggregation-prone Aβ42. A critical aspect of optimizing the concentration of any γ-secretase inhibitor is to achieve sufficient Aβ lowering while minimizing off-target effects, most notably the inhibition of Notch signaling, which is essential for normal cellular function.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the active enantiomer of ELN318463. This data is essential for guiding the design of experiments to determine the optimal concentration of the racemate.

| Parameter | Value | Description |

| EC50 (PS1 γ-secretase) | 12 nM | The half-maximal effective concentration for inhibiting the PS1-containing γ-secretase complex. |

| EC50 (PS2 γ-secretase) | 656 nM | The half-maximal effective concentration for inhibiting the PS2-containing γ-secretase complex. |

| Selectivity (PS1 vs. PS2) | 51-fold | Demonstrates a higher potency for the PS1-containing γ-secretase complex. |

| Selectivity (Aβ vs. Notch) | 75- to 120-fold | Shows significant selectivity for inhibiting Aβ production over Notch signaling in cellular assays. |

| In Vivo Brain Levels (Mice) | 0.754 µM (FVB) and 0.69 µM (PDAPP) at 30 mg/kg | Brain concentrations achieved in wild-type and Alzheimer's disease model mice after oral administration. |

| In Vivo Brain Levels (Mice) | 2.7 µM (FVB) and 1.87 µM (PDAPP) at 100 mg/kg | Brain concentrations at a higher oral dose. |

Signaling Pathway Diagram

The following diagram illustrates the central role of γ-secretase in both the amyloidogenic processing of APP and the Notch signaling pathway, and the inhibitory action of ELN318463.

Caption: Mechanism of ELN318463 action on APP and Notch pathways.

Experimental Protocols

Herein are detailed protocols to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.

In Vitro γ-Secretase Activity Assay

This protocol is designed to determine the direct inhibitory effect of ELN318463 on γ-secretase activity using a cell-free system.

Objective: To determine the IC50 value of this compound for γ-secretase.

Materials:

-

HEK293 cells stably overexpressing human APP.

-

Cell lysis buffer (e.g., hypotonic buffer).

-

γ-secretase substrate (e.g., a fluorogenic peptide substrate corresponding to the APP cleavage site).

-

This compound stock solution (in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-APP cells to confluency.

-

Harvest cells and prepare a membrane fraction enriched in γ-secretase by differential centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black plate, add the membrane preparation to each well.

-

Add the different concentrations of ELN318463 or vehicle (DMSO) to the wells.

-

Pre-incubate for 30 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 440 nm).

-

Subtract the background fluorescence (wells with no substrate).

-

Plot the fluorescence intensity against the logarithm of the ELN318463 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Aβ Production Assay

This protocol measures the effect of ELN318463 on the production and secretion of Aβ peptides in a cellular context.

Objective: To determine the EC50 of ELN318463 for the inhibition of Aβ40 and Aβ42 production in cells.

Materials:

-

CHO or HEK293 cells stably expressing human APP.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Aβ40 and Aβ42 ELISA kits.

-

Cell viability assay kit (e.g., MTT or PrestoBlue).

Protocol:

-

Cell Culture and Treatment:

-

Plate the APP-expressing cells in a 24- or 48-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of ELN318463 in cell culture medium.

-

Replace the existing medium with the medium containing different concentrations of ELN318463 or vehicle.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection:

-

Collect the conditioned medium from each well and store it at -80°C for Aβ measurement.

-

Lyse the cells for protein quantification or perform a cell viability assay.

-

-

Aβ Quantification:

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein concentration or cell viability data.

-

Plot the normalized Aβ levels against the logarithm of the ELN318463 concentration.

-

Determine the EC50 values for the inhibition of Aβ40 and Aβ42 production.

-

Notch Signaling Inhibition Assay